2-Propoxytetrahydro-2H-pyran

Description

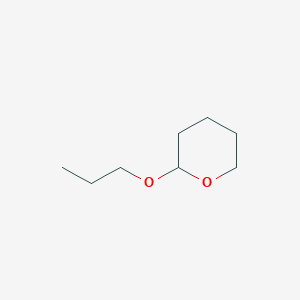

Structure

3D Structure

Properties

IUPAC Name |

2-propoxyoxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-6-9-8-5-3-4-7-10-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQXTURTITWAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334874 | |

| Record name | 2-Propoxy-tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6581-64-2 | |

| Record name | 2-Propoxy-tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propoxytetrahydro 2h Pyran and Analogues

Direct Tetrahydropyranylation Approaches

The most common and direct method for synthesizing 2-propoxytetrahydro-2H-pyran involves the reaction of propanol (B110389) with 3,4-dihydro-2H-pyran (DHP). This reaction, known as tetrahydropyranylation, is typically acid-catalyzed and offers a straightforward route to the desired product.

Acid-Catalyzed Tetrahydropyranylation of Propanol with 3,4-Dihydro-2H-pyran

The reaction between an alcohol, such as propanol, and DHP in the presence of an acid catalyst is a well-established method for forming THP ethers. academie-sciences.frresearchgate.net The stability of THP ethers in various conditions, including basic media and reactions with organometallic reagents, makes this a widely used protective strategy in multi-step organic synthesis. rsc.orgorganic-chemistry.org

Investigation of Catalyst Systems (e.g., p-Toluenesulfonic Acid, Lewis Acids, Heterogeneous Catalysts)

A diverse array of catalysts has been investigated to facilitate the tetrahydropyranylation of alcohols.

p-Toluenesulfonic Acid (PTSA): PTSA is a commonly employed and inexpensive acid catalyst for this transformation. niscpr.res.in However, its application under standard conditions may lack selectivity when multiple hydroxyl groups are present. niscpr.res.in

Lewis Acids: Various Lewis acids have proven effective in catalyzing this reaction. academie-sciences.fr Examples include:

Indium(III) chloride (InCl₃): Used in ionic liquids, InCl₃ provides a recyclable catalytic system for the efficient tetrahydropyranylation of a wide range of alcohols. rsc.org

Iron(III) chloride (FeCl₃): Nanoencapsulated FeCl₃ in linear polystyrene acts as a recoverable and reusable catalyst, enabling the reaction to proceed with high yields and short reaction times at room temperature. tandfonline.com

Titanium(IV) salophen trifluoromethanesulfonate: This catalyst allows for the selective tetrahydropyranylation of primary alcohols over secondary and tertiary alcohols and phenols. scispace.com

Aluminum chloride hexahydrate: This catalyst can be used under solvent-free conditions for both the protection and deprotection of alcohols. researchgate.net

Bismuth triflate: This non-toxic catalyst is effective for tetrahydropyranylation under solvent-free conditions and is insensitive to air and moisture. organic-chemistry.org

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, heterogeneous catalysts are increasingly favored. beilstein-journals.orgd-nb.info These catalysts are in a different phase from the reactants, allowing for easy separation.

Ammonium bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂): This solid acid catalyst is easily prepared, recyclable, and efficiently promotes the tetrahydropyranylation of various alcohols and phenols in environmentally friendly ethereal solvents. beilstein-journals.orgd-nb.infonih.gov

Propylsulfonic acid functionalized SBA-15: This nanostructured solid acid catalyst is highly reusable and effective for solvent-free tetrahydropyranylation at room temperature. tandfonline.com

Zeolite H-beta: This provides a recyclable catalytic option for both the formation and cleavage of THP ethers under mild conditions. organic-chemistry.org

Silica-supported perchloric acid: This solid-supported catalyst allows for efficient tetrahydropyranylation under solvent-free conditions. organic-chemistry.org

Other Catalytic Systems:

Electrogenerated Acid (EG acid): An acid generated in situ by passing a small amount of electricity through a solution containing a perchlorate (B79767) salt can efficiently catalyze the tetrahydropyranylation of alcohols. oup.com

Acetyl Chloride: A catalytic amount of acetyl chloride can generate anhydrous HCl in situ, which then acts as the active catalyst for the reaction, proceeding efficiently under solvent-free conditions or in aprotic solvents. kchem.org

Iodine: Under microwave irradiation, iodine can catalyze the selective monotetrahydropyranylation of symmetrical diols. tandfonline.com

The following table summarizes the performance of various catalysts in the tetrahydropyranylation of alcohols.

| Catalyst System | Substrate | Conditions | Yield | Reference |

| NH₄HSO₄@SiO₂ | Various alcohols and phenols | Green ethereal solvents, mild conditions | Almost quantitative | beilstein-journals.org, d-nb.info |

| Nanoencapsulated FeCl₃ | Primary, secondary, and tertiary alcohols, phenols | Room temperature | High | tandfonline.com |

| InCl₃ in ionic liquid | Cinnamyl alcohol | [bmim]PF₆ | 92% | rsc.org |

| [VIV(TPP)(OTf)₂] | Benzyl (B1604629) alcohol | THF, room temperature | Good to excellent | academie-sciences.fr |

| Pyridinium (B92312) chloride | Benzyl alcohol | Solvent-free, room temperature | High | tandfonline.com |

| Propylsulfonic acid functionalized SBA-15 | Various alcohols and phenols | Solvent-free, room temperature | Excellent | tandfonline.com |

| Acetyl chloride | 3-Phenyl-1-propanol | Solvent-free, room temperature | Excellent | kchem.org |

| Electrogenerated acid | Cinnamyl alcohol | CH₂Cl₂, LiClO₄ | >90% | oup.com |

| H₃PW₁₂O₄₀ | 1-Propanol | Room temperature, 5 min | 78% | asianpubs.org |

| Aluminum chloride hexahydrate | Various alcohols and phenols | Solvent-free, moderate temperature | High | researchgate.net |

| p-Toluenesulfonic acid | Primary alcohols | Freezing water pressure | Excellent | niscpr.res.in |

Solvent-Free Reaction Conditions and Mechanistic Considerations

There is a growing trend towards conducting the tetrahydropyranylation of alcohols under solvent-free conditions to develop more environmentally friendly protocols. researchgate.nettandfonline.comtandfonline.com These reactions are often promoted by catalysts such as pyridinium chloride, propylsulfonic acid functionalized SBA-15, and aluminum chloride hexahydrate. researchgate.nettandfonline.comtandfonline.com The absence of a solvent not only reduces waste but can also lead to higher reaction rates and yields. tandfonline.com

The mechanism of the acid-catalyzed tetrahydropyranylation of an alcohol with DHP involves the initial protonation of the double bond in DHP by the acid catalyst. This generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated ether. Subsequent deprotonation by a base (which can be the solvent or the counterion of the acid catalyst) yields the final THP ether product and regenerates the acid catalyst.

Variants and Green Chemistry Approaches in Tetrahydropyranylation

In line with the principles of green chemistry, several alternative approaches to tetrahydropyranylation have been developed. The use of heterogeneous and recyclable catalysts, such as NH₄HSO₄ supported on silica, and conducting reactions in greener solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are significant advancements. beilstein-journals.orgd-nb.info Solvent-free conditions, as mentioned previously, are another key aspect of green chemistry applied to this reaction. tandfonline.comtandfonline.com Furthermore, carrying out the reaction under high pressure generated by freezing water in the presence of a catalytic amount of p-toluenesulfonic acid has been shown to be an efficient and environmentally friendly method for the selective tetrahydropyranylation of primary alcohols. niscpr.res.in

Multicomponent and Cascade Reactions Leading to the Tetrahydropyran (B127337) Core

Beyond the direct protection of alcohols, the tetrahydropyran ring system can be constructed through more complex multicomponent and cascade reactions. These strategies offer efficient pathways to highly substituted tetrahydropyran derivatives from simple starting materials.

Cyclization Strategies for Tetrahydropyran Ring Formation

Several cyclization strategies are employed for the synthesis of the tetrahydropyran core.

Prins Cyclization: The Prins cyclization is a powerful method for constructing tetrahydropyran rings. beilstein-journals.org It typically involves the acid-catalyzed reaction of an aldehyde or ketone with a homoallylic alcohol. beilstein-journals.orgscispace.com This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal nucleophile (the alkene). beilstein-journals.org Multicomponent versions of the Prins reaction have been developed, allowing for the synthesis of spirocyclic tetrahydropyrans in good yields. scispace.comnih.gov

Mukaiyama-Michael Cascade Reaction: A novel annulation reaction has been discovered where enones or acrylates combine with homoallylic enol ethers to produce tetrahydropyrans. acs.org This reaction proceeds through a cationic cascade involving a Mukaiyama-Michael addition followed by a 2-oxonia-Cope rearrangement and subsequent collapse of the resulting zwitterion to form the tetrahydropyran ring. nih.gov

Other Cascade Reactions: Other cascade reactions for tetrahydropyran synthesis include ruthenium-catalyzed ene-yne coupling followed by an intramolecular oxa-Michael addition and allylic oxidation followed by an intramolecular oxa-Michael addition. nih.gov Radical cyclizations have also been utilized to construct the tetrahydropyran ring. nih.gov

The following table highlights some of the key cyclization strategies for tetrahydropyran ring formation.

| Reaction Type | Reactants | Key Features | Reference |

| Prins Cyclization | Cyclic ketones, homoallylic alcohol, methanesulfonic or p-toluenesulfonic acid | Multicomponent reaction, forms spirocyclic tetrahydropyrans | nih.gov, scispace.com |

| Mukaiyama-Michael Cascade | Homoallylic enol ethers, α,β-unsaturated ketones or esters | Cationic cascade, forms complex tetrahydropyrans stereoselectively | acs.org, nih.gov |

| Ene-Yne Coupling/Intramolecular Oxa-Michael Addition | Amide, 2-methallylmagnesium chloride | Ruthenium-catalyzed cascade | nih.gov |

| Allylic Oxidation/Intramolecular Oxa-Michael Addition | Alcohol with dithioacetal group | Stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans | nih.gov |

| Radical Cyclization | Acrylate derivative | Stereocontrolled construction of the tetrahydropyran ring | nih.gov |

Oxidative Acetalization Pathways for Cyclic Ether Construction

The formation of cyclic ethers such as tetrahydropyrans can be efficiently achieved through oxidative acetalization, a process that involves the oxidation of a suitable precursor to generate a reactive intermediate that subsequently cyclizes. A prominent strategy is the enantioselective cross-dehydrogenative coupling (CDC) of β-ketoesters with oxocarbenium ions, which are formed in situ. nih.govscispace.com This method merges chiral Lewis acid catalysis with an oxidation step to produce substituted tetrahydropyrans with high yields and excellent enantioselectivity. nih.govscispace.com

The process typically begins with a β-ketoester substrate. In the presence of a chiral Lewis acid catalyst, such as a Cu(II)-bisoxazoline (BOX) complex, and an oxidant, the reaction proceeds through the in situ generation of both a nucleophilic enolate and a transient electrophilic oxocarbenium ion from an unfunctionalized ether moiety. nih.govscispace.com This dual activation leads to a highly productive and stereoselective intramolecular cyclization. For instance, investigations using a β-ketoester substrate with a Cu(II)-BOX complex catalyst yielded the desired tetrahydropyran product as a single diastereomer in 72% yield and a 92:8 enantiomeric ratio at -70 °C. scispace.com

Another approach involves the oxidative cyclization of alcohol nucleophiles onto radical cation intermediates generated from enol ethers or ketene (B1206846) dithioacetals. nih.gov The oxidation of an enol ether can trigger a cyclization where the stereochemical outcome is governed by stereoelectronic factors. nih.gov Similarly, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) mediated oxidation of allylic or benzylic ethers generates oxocarbenium ions that can be trapped intramolecularly by nucleophiles like an enol acetate (B1210297) to form 2,6-cis-substituted tetrahydropyran-4-one derivatives. nih.gov

Table 1: Chiral Lewis Acid-Catalyzed Oxidative Acetalization

| Substrate Type | Catalyst System | Key Features | Yield/Stereoselectivity | Reference |

|---|---|---|---|---|

| β-ketoester with ether moiety | Cu(II)-bisoxazoline (BOX) complex / Oxidant | In situ generation of nucleophile and electrophile (oxocarbenium ion). | High yields (e.g., 72%) and enantioselectivity (e.g., 92:8 er). | scispace.com |

| Allylic/Benzylic Ether with enol acetate | DDQ (Oxidant) | Generates oxocarbenium ion for intramolecular Prins-type cyclization. | Forms 2,6-cis-substituted products. | nih.gov |

Rearrangement Reactions in the Synthesis of Substituted Tetrahydropyrans

Rearrangement reactions provide powerful and often highly stereocontrolled routes to complex tetrahydropyran structures from simpler acyclic or different heterocyclic precursors.

One of the most significant methods is the Achmatowicz reaction , which involves the oxidative ring expansion of a furfuryl alcohol. nih.govresearchgate.net This reaction converts furan (B31954) derivatives into 6-hydroxy-2H-pyran-3(6H)-ones, which are versatile intermediates for the synthesis of a wide array of substituted tetrahydropyrans. nih.gov The reaction addresses common issues in synthesis such as regio- and stereochemical control and functional group tolerance. researchgate.net

The Petasis-Ferrier union/rearrangement tactic is a robust three-step sequence for constructing 2,6-cis-substituted tetrahydropyranones. acs.org The sequence involves:

Condensation of a chiral, non-racemic β-hydroxy acid with an aldehyde to form a dioxanone.

Carbonyl olefination of the dioxanone.

Lewis acid-induced rearrangement of the resulting enol acetal (B89532) to yield the tetrahydropyranone system with high stereocontrol. acs.org

Other notable rearrangement strategies include the Ireland-Claisen rearrangement . For example, the rearrangement of an acetate derived from the Luche reduction of a pyranone precursor can yield an ester that serves as an intermediate for further transformations into the tetrahydropyran skeleton. nih.gov Additionally, a Lewis acid-catalyzed rearrangement of 7-membered cyclic acetals has been used to produce 2,6-disubstituted tetrahydropyrans. beilstein-journals.org Treatment of the cyclic acetal with TiCl₄ resulted in the desired tetrahydropyran with a 14:1 mixture of trans- and cis-isomers in 80% yield. beilstein-journals.org

Synthesis of Specifically Substituted this compound Derivatives

Strategies for Introducing Functional Groups (e.g., Halogenated, Alkynyl, Arylalkoxy Moieties)

The synthesis of specifically functionalized tetrahydropyrans, including those with halogen, alkynyl, or arylalkoxy groups, is crucial for creating diverse molecular libraries for various applications.

Halogenated Derivatives: Halogenated tetrahydropyrans can be synthesized through several methods. For instance, an expedient solvent-free synthesis of 2-deoxy-2-bromo-hexopyrano-β-nucleosides has been developed from protected glycals using a Lewis acid. rsc.org This method can be adapted for the synthesis of other brominated tetrahydropyran structures. The resulting C-Br bond can be further functionalized, opening pathways to other derivatives. researchgate.net Dehydrohalogenation of compounds like trans-3-bromo-2-methoxytetrahydropyran is a known route to dihydropyran precursors, which can then be re-functionalized. cdnsciencepub.com

Alkynyl and Arylalkoxy Moieties: The introduction of alkynyl and arylalkoxy groups often relies on the coupling of a suitable tetrahydropyran precursor with the desired functional group. The Petasis-Ferrier and Achmatowicz reactions provide intermediates that can be readily converted to functionalized products. nih.govacs.org Organocatalytic domino Michael-hemiacetalization reactions allow for the synthesis of polyfunctionalized dihydropyrans and tetrahydropyrans, accommodating various functional groups and substituents on aromatic rings. d-nb.info Furthermore, a "clip-cycle" approach using catalytic olefin metathesis followed by intramolecular oxa-Michael cyclization allows for the incorporation of diverse fragments, and the resulting thioester products can be converted into a wide variety of functional groups. whiterose.ac.uk

Stereoselective Synthesis of this compound Diastereomers

Controlling the three-dimensional arrangement of substituents on the tetrahydropyran ring is a central challenge in synthetic chemistry.

The stereochemistry at the C-2 position (the anomeric carbon) in 2-alkoxytetrahydropyrans is heavily influenced by the anomeric effect. This effect is the thermodynamic preference for an electronegative substituent at C-2 to occupy the axial position rather than the sterically less hindered equatorial position. scripps.edu The magnitude of the anomeric effect, and thus the ratio of axial to equatorial conformers, is influenced by several factors.

The electron-withdrawing capacity of the exocyclic alkoxy group plays a significant role; more electron-withdrawing groups lead to a stronger preference for the axial orientation. windows.net For a series of 2-aryloxytetrahydropyrans, the axial preference increases as the aryl group becomes more electron-withdrawing (e.g., from 79% for 4-methoxyphenoxy to 90% for 4-nitrophenoxy). researchgate.net

Solvent polarity also modulates the anomeric effect. More polar solvents can diminish the effect, leading to a higher proportion of the equatorial isomer. researchgate.net The stereochemical outcome of nucleophilic substitution at the anomeric center can be highly dependent on the reaction mechanism (Sₙ1 vs. Sₙ2), which is influenced by the nucleophile's reactivity and the choice of Lewis acid activator. acs.org Weak nucleophiles tend to favor Sₙ1 pathways, while strong nucleophiles can proceed via Sₙ2-like mechanisms, leading to different stereochemical outcomes. acs.org

Table 2: Factors Influencing Anomeric Stereochemistry

| Factor | Influence on Axial:Equatorial Ratio | Example/Observation | Reference |

|---|---|---|---|

| Electron-withdrawing nature of 2-substituent | Increases axial preference. | Axial preference is stronger for 2-(4-nitrophenoxy) than for 2-(4-methoxyphenoxy)tetrahydropyran. | researchgate.net |

| Solvent Polarity | Decreases axial preference in more polar solvents. | The anomeric effect for 2-aryloxytetrahydropyrans is smaller in the more polar CHFCl₂ solvent compared to CF₂Br₂. | researchgate.net |

| Reaction Mechanism (Sₙ1 vs. Sₙ2) | Determines the stereochemical outcome of substitutions at C-2. | Substitutions with weak nucleophiles often proceed via Sₙ1, while strong nucleophiles can react via Sₙ2-like pathways, inverting stereochemistry. | acs.org |

Achieving high enantioselectivity in the synthesis of chiral tetrahydropyrans relies on the use of chiral catalysts. These catalysts create a chiral environment that directs the reaction to form one enantiomer preferentially over the other.

Several catalytic systems have been developed:

Chiral Lewis Acid Catalysis: As mentioned, complexes of metals like copper with chiral ligands (e.g., bisoxazoline, BOX) are effective in catalyzing enantioselective cross-dehydrogenative couplings to form tetrahydropyrans. nih.govscispace.com

Organocatalysis: Chiral organic molecules can also serve as powerful catalysts. For example, squaramide-derived catalysts have been used in domino Michael-hemiacetalization reactions to produce polyfunctionalized tetrahydropyrans with excellent diastereo- and enantioselectivities (up to 98% de and 99% ee). d-nb.info

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have proven effective in catalyzing intramolecular oxa-Michael cyclizations to yield spirocyclic tetrahydropyrans with high enantioselectivity (up to 99% ee). whiterose.ac.uk

Tandem Catalytic Reactions: Highly efficient one-pot processes combining catalytic asymmetric hydrogenation and oxa-Michael cyclization have been developed for the synthesis of 2,6-cis-disubstituted tetrahydropyrans, achieving up to 99.9% ee and 99:1 cis/trans selectivity. acs.org

These advanced catalytic methods provide access to enantiomerically pure or enriched this compound analogues, which is essential for their potential use in fields where specific stereoisomers are required.

Reaction Mechanisms and Kinetics of 2 Propoxytetrahydro 2h Pyran Transformations

Mechanism of Tetrahydropyranyl Ether Formation and Cleavage

Tetrahydropyranyl ethers, including 2-Propoxytetrahydro-2H-pyran, are widely used as protecting groups for alcohols in organic synthesis due to their stability and the relative ease of their formation and removal under specific conditions. nih.gov

The cleavage of the ether linkage in 2-alkoxytetrahydropyrans is typically achieved through acid-catalyzed hydrolysis. acs.orgacs.org The mechanism of this reaction can vary, primarily between an A-1 (unimolecular) and an ASE2 (bimolecular) pathway, depending on the nature of the alkoxy group. acs.orgacs.org

In the A-1 mechanism , the reaction proceeds in a stepwise manner:

Protonation : The ether oxygen is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).

Carbocation Formation : The protonated ether undergoes a slow, rate-determining cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation : The resulting intermediate is deprotonated by water to yield the final products: an alcohol and 5-hydroxypentanal (B1214607).

Conversely, the ASE2 mechanism is a concerted process where the bond-breaking and bond-making steps occur simultaneously in the transition state. This pathway is favored when the alkoxy group contains electron-withdrawing substituents, which destabilize the formation of a carbocation intermediate. acs.org Kinetic studies on various 2-alkoxytetrahydropyrans have shown that while compounds with electron-withdrawing groups like 2,2,2-trifluoroethoxy hydrolyze via the ASE2 mechanism, simpler alkyl ethers like 2-ethoxytetrahydropyran likely follow the A-1 pathway. acs.orgacs.org

The transition state in these reactions is a critical determinant of the pathway. For many simple 2-alkoxytetrahydropyrans, the de-etherification (hydrolysis) is consistent with a six-membered, semi-polar cyclic transition state, suggesting a concerted process. researchgate.net This model is supported by kinetic and thermodynamic parameters obtained from thermal decomposition studies of related pyran derivatives. researchgate.net

In the ASE2 mechanism, the transition state involves the attacking nucleophile (water), the substrate, and a proton-donating acid catalyst. The lack of general acid catalysis in the hydrolysis of 2-ethoxytetrahydropyran suggests that its hydrolysis does not proceed through a highly concerted transition state and instead favors the stepwise A-1 mechanism. acs.org

Thermal Decomposition Studies of this compound and Related Pyran Derivatives

Thermal decomposition, or pyrolysis, provides insight into the intrinsic stability and reaction pathways of molecules in the absence of catalysts. chemguide.co.uksavemyexams.comyoutube.com Studies on related 2-alkoxy-3,4-dihydro-2H-pyrans show that these compounds decompose cleanly through unimolecular pathways. rsc.org

The gas-phase thermal decomposition of analogous compounds, such as 2-methoxy-3,4-dihydro-2H-pyran, has been shown to be a homogeneous, first-order, and unimolecular process. rsc.org Kinetic data for the decomposition of 2-ethoxy-6-propoxytetrahydropyran and similar compounds were obtained over a temperature range of 333 to 373 K. researchgate.net These reactions were found to be unimolecular and of the first order, consistent with a concerted mechanism. researchgate.net

Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran derivatives also support a concerted mechanism involving a six-membered cyclic transition state. mdpi.comresearchgate.netdntb.gov.ua The activation energies are influenced by substituent groups on the pyran ring, with methyl groups at the 2, 4, and 6 positions generally decreasing the activation free energy and favoring thermal decomposition. mdpi.comresearchgate.net

| Compound | Temperature Range (°C) | log(A/s⁻¹) | Ea (kJ/mol) |

|---|---|---|---|

| 2-Methoxy-3,4-dihydro-2H-pyran | 296–353 | 14.42 | 203.1 |

Data for 2-Methoxy-3,4-dihydro-2H-pyran is presented as an analogue. rsc.org

The thermal decomposition of 2-alkoxytetrahydropyrans yields specific products consistent with a retro-Diels-Alder type reaction. For instance, the pyrolysis of 2-methoxy-3,4-dihydro-2H-pyran quantitatively produces methyl vinyl ether and acrolein. rsc.org Similarly, the decomposition of 2-etoxi-6-propoxytetrahydropyran yields 2-etoxy-6-hydroxytetrahydro-2H-pyran and propene. researchgate.net These reactions are confirmed to be first-order processes. researchgate.net

| Reactant | Primary Products | Reaction Order |

|---|---|---|

| 2-Methoxy-3,4-dihydro-2H-pyran | Methyl vinyl ether, Acrolein | First |

| 2-Etoxy-6-propoxytetrahydro-2H-pyran | 2-Etoxy-6-hydroxytetrahydro-2H-pyran, Propene | First |

Data from analogous compounds. researchgate.netrsc.org

Valence Isomerization and Ring-Opening Processes in Pyran Systems

Pyran systems can undergo pericyclic reactions, including valence isomerization and electrocyclic ring-opening, which are fundamental to their reactivity. wikipedia.orgyoutube.com 2H-pyrans, for example, can exist in equilibrium with their open-chain valence isomers, the corresponding 1-oxatrienes. organic-chemistry.org

This transformation is an example of an electrocyclic reaction, a reversible process involving the conversion of a π-bond to a σ-bond (ring-closing) or vice versa (ring-opening) through a cyclic transition state. wikipedia.orgchemistnotes.com The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules and depends on whether the reaction is induced by heat or light and the number of π-electrons involved. wikipedia.orgyoutube.comchemistnotes.com For a 6π-electron system like the interconversion of a 2H-pyran to a dienone, thermal conditions typically favor a disrotatory process. chemistnotes.com This type of isomerization is a key reaction in the synthesis of various heterocyclic compounds. organic-chemistry.org

Equilibrium Between Tetrahydropyran (B127337) and Open-Chain Isomeric Forms

This compound, like other 2-alkoxytetrahydropyrans, can exist in equilibrium with its open-chain tautomer, a 5-hydroxyaldehyde. This phenomenon is a classic example of ring-chain tautomerism, a process observed in many carbohydrates and other heterocyclic compounds. nih.govbris.ac.uk The equilibrium involves the intramolecular reaction of a hydroxyl group with an aldehyde to form a cyclic hemiacetal. bris.ac.uk

The closed-ring tetrahydropyran form is generally more stable and, therefore, the predominant species at equilibrium. This stability is attributed to the formation of a thermodynamically favored six-membered ring. The open-chain form, while less stable, serves as a crucial intermediate in certain reactions, particularly under acidic conditions that can catalyze the ring opening.

Physicochemical Factors Influencing Valence Tautomerism

Valence tautomerism in the context of this compound primarily relates to the conformational equilibrium influenced by the anomeric effect, which is sensitive to various physicochemical factors. The anomeric effect describes the tendency of a substituent at the anomeric carbon (C2) of a pyranose ring to adopt an axial orientation, which is counterintuitive to steric considerations. This effect is a result of stereoelectronic interactions, specifically the overlap of a lone pair of electrons on the ring oxygen with the antibonding (σ*) orbital of the exocyclic C-O bond.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent significantly influence the conformational equilibrium of 2-alkoxytetrahydropyrans. cdnsciencepub.comcdnsciencepub.com Solvents capable of donating a hydrogen bond can stabilize the axial conformer, thereby enhancing the anomeric effect. cdnsciencepub.com For example, a study on 2-methoxytetrahydropyran (B1197970) showed that the preference for the axial conformer is more pronounced in hydrogen-bond-donating solvents compared to what would be expected based on solvent polarity alone. cdnsciencepub.com Water, in particular, is effective at strengthening the exo-anomeric effect, which contributes to the conformational rigidity of glycosides. cdnsciencepub.com

Temperature Effects: Temperature can also shift the equilibrium between different valence tautomers. nih.govresearchgate.netnih.govrsc.org In cobalt bis(dioxolene) molecular complexes, for instance, thermally induced valence tautomerism is observed, where a change in temperature leads to an intramolecular electron transfer and a change in the oxidation states of the metal and ligand. nih.gov While this compound does not exhibit such dramatic electronic rearrangements, temperature does affect the distribution of its conformers. Generally, an increase in temperature provides the thermal energy to overcome the stabilization offered by the anomeric effect, leading to a higher population of the equatorial conformer.

The following interactive table summarizes the influence of physicochemical factors on the valence tautomerism of 2-alkoxytetrahydropyrans, which can be considered analogous to this compound.

| Physicochemical Factor | Influence on Valence Tautomerism (Anomeric Effect) | General Outcome for 2-Alkoxytetrahydropyrans |

|---|---|---|

| Solvent Polarity | Generally, an increase in solvent polarity can influence the dipole moment of the molecule, affecting conformational preference. | Less significant than specific solvent-solute interactions like hydrogen bonding. cdnsciencepub.com |

| Hydrogen-Bonding (Solvent) | Hydrogen-bond donating solvents can stabilize the axial conformer by interacting with the ring oxygen. | Enhances the anomeric effect, favoring the axial orientation of the alkoxy group. cdnsciencepub.comcdnsciencepub.com |

| Temperature | An increase in temperature can overcome the energetic preference for the axial conformer. | Shifts the equilibrium towards a higher population of the equatorial conformer. nih.gov |

| Substituents on the Ring | Electron-withdrawing or bulky groups on the tetrahydropyran ring can alter the stereoelectronics and sterics of the system. | Can either enhance or diminish the anomeric effect depending on their nature and position. |

Reactivity of the Tetrahydropyran Ring in Further Derivatization

The tetrahydropyran ring of this compound is a versatile scaffold for further chemical modifications. The presence of the acetal (B89532) functionality at the anomeric center (C2) is a key determinant of its reactivity.

Substitution Reactions at the Tetrahydropyran Ring

The anomeric carbon of this compound is susceptible to nucleophilic substitution reactions. These reactions typically proceed via an oxocarbenium ion intermediate, which is formed upon the departure of the propoxy group under acidic conditions. The kinetics of these SN1-type reactions are dependent on the stability of the oxocarbenium ion and the nucleophilicity of the incoming group. libretexts.org

The rate of substitution can be influenced by substituents on the tetrahydropyran ring. Electron-donating groups can stabilize the positively charged oxocarbenium ion, thereby increasing the reaction rate. Conversely, electron-withdrawing groups would be expected to destabilize this intermediate and slow down the substitution.

While specific kinetic data for this compound is scarce, studies on related glycosylation reactions provide mechanistic insights. nih.govnih.govglycopedia.eu The stereochemical outcome of these substitutions is also a critical aspect, often leading to a mixture of anomers depending on the reaction conditions and the nature of the nucleophile.

Functionalization of the Propoxy Side Chain (e.g., Alkyne-based Reactions)

The propoxy side chain of this compound offers a handle for a variety of functionalization reactions, particularly those involving the introduction of an alkyne moiety. A common strategy is to start with propargyl alcohol, which can be protected as its tetrahydropyranyl ether. prepchem.com This protected propargyl group can then be incorporated into the 2-position of the tetrahydropyran ring.

Once the alkyne functionality is in place on the side chain, it can undergo a range of alkyne-based reactions. Two prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is a highly efficient and regioselective method for forming a 1,2,3-triazole ring from a terminal alkyne and an azide. acs.orgnih.govunizar.esrsc.orgnih.gov By functionalizing the propoxy side chain with a terminal alkyne, this compound derivatives can be readily coupled with a wide array of azide-containing molecules. The reaction is typically catalyzed by a copper(I) species and is known for its high yields and tolerance of various functional groups. acs.orgnih.gov

Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.org It is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgjk-sci.com A propargyl-functionalized this compound could be coupled with various aryl or vinyl halides to introduce aromatic or olefinic groups onto the side chain. The reaction is carried out under mild conditions and is a powerful tool in organic synthesis. wikipedia.org

The following table provides an overview of these alkyne-based functionalization reactions.

| Reaction | Description | Key Reagents and Catalysts | Product |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A 1,3-dipolar cycloaddition between a terminal alkyne and an azide. | Terminal alkyne, azide, Copper(I) catalyst (e.g., CuI, CuSO4/sodium ascorbate). acs.orgnih.gov | 1,4-disubstituted 1,2,3-triazole. nih.gov |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. | Terminal alkyne, aryl/vinyl halide, Palladium catalyst (e.g., Pd(PPh3)4), Copper(I) co-catalyst (e.g., CuI), amine base. wikipedia.orgjk-sci.com | Disubstituted alkyne. |

Stereochemical Investigations of 2 Propoxytetrahydro 2h Pyran

Diastereomeric Forms and Their Chromatographic Separation

2-Propoxytetrahydro-2H-pyran exists as a pair of diastereomers: cis and trans. These arise from the relative orientation of the propoxy group at the anomeric C2 position with respect to the ring oxygen. The formation of these diastereomers is a key consideration in synthetic chemistry, particularly when the THP group is used to protect alcohols that are themselves chiral. organic-chemistry.orgthieme-connect.de This results in the formation of a mixture of diastereomers, which can complicate purification and characterization.

The separation of these diastereomeric forms is typically achieved through chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective methods for resolving the cis and trans isomers. mdpi.comnih.gov The choice of stationary phase and mobile phase is crucial for achieving optimal separation. For instance, GC columns with polar stationary phases can differentiate between the diastereomers based on subtle differences in their polarity and volatility. nih.gov Similarly, normal-phase HPLC with a silica (B1680970) gel column can effectively separate the less polar trans isomer from the more polar cis isomer. mdpi.com

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| Gas Chromatography (GC) | HP-5 (5% Phenyl Methyl Siloxane) | Helium | Flame Ionization Detector (FID) |

| High-Performance Liquid Chromatography (HPLC) | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | Refractive Index (RI) or UV (if derivatized) |

Conformational Analysis of the Tetrahydropyran (B127337) Ring (e.g., Chair Conformations)

The tetrahydropyran ring of this compound predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The interconversion between the two chair forms is a rapid process at room temperature, but one conformation is typically more stable than the other.

For this compound, the propoxy group at the C2 position can be either axial or equatorial. The energetic preference for one position over the other is determined by a combination of steric and stereoelectronic effects. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). pharmacy180.comlumenlearning.com

Influence of Anomeric Effects and Propoxy Substituent on Ring Conformation

The conformational preference of the propoxy group in this compound is significantly influenced by the anomeric effect. researchgate.netnih.govscripps.edursc.org The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic ether to favor the axial position, despite the potential for greater steric hindrance. researchgate.netnih.gov This effect is attributed to a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the substituent. rsc.orgnih.gov This hyperconjugation is most effective when the lone pair and the antibonding orbital are anti-periplanar, a condition met when the substituent is in the axial position. rsc.org

However, the steric bulk of the propoxy group counteracts the anomeric effect. The propyl chain can lead to significant 1,3-diaxial interactions when in the axial position, which destabilizes this conformation. nih.gov Consequently, there is a delicate balance between the stabilizing anomeric effect and destabilizing steric interactions. This results in an equilibrium between the axial and equatorial conformers, with the position of the equilibrium being dependent on factors such as the solvent. rsc.orgcdnsciencepub.com

| Factor | Favors Axial Conformer | Favors Equatorial Conformer |

|---|---|---|

| Anomeric Effect | Yes (Stabilizing hyperconjugation) rsc.orgnih.gov | No |

| Steric Hindrance | No (1,3-diaxial interactions) | Yes (Minimizes steric strain) pharmacy180.com |

| Solvent Polarity | Less favored in polar solvents rsc.org | More favored in polar solvents rsc.org |

Stereochemical Implications in Directed Synthetic Applications

The stereochemistry of this compound has important implications in its use as a protecting group for alcohols in organic synthesis. organic-chemistry.orgthieme-connect.deresearchgate.netnih.gov The formation of the THP ether introduces a new stereocenter at the anomeric carbon. organic-chemistry.org When a chiral alcohol is protected, a mixture of diastereomers is formed, which can influence the stereochemical outcome of subsequent reactions.

In directed synthetic applications, the diastereomers may exhibit different reactivities. For example, one diastereomer might react more readily with a chiral reagent due to a more favorable transition state geometry. This difference in reactivity can be exploited to achieve diastereoselective transformations. Furthermore, the development of methods for the stereoselective synthesis of a single diastereomer of a THP-protected alcohol would be highly valuable for controlling stereochemistry in complex molecule synthesis. The ability to selectively remove the THP group under mild acidic conditions without affecting other sensitive functional groups is a key advantage of this protecting group. chemistrysteps.commasterorganicchemistry.comharvard.edu

Advanced Characterization and Analytical Methodologies for Complex Studies

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights (e.g., Advanced NMR Spectroscopy, High-Resolution Mass Spectrometry)

Advanced spectroscopic methods are indispensable for the detailed structural characterization of 2-Propoxytetrahydro-2H-pyran. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide a wealth of information regarding the molecule's connectivity, stereochemistry, and elemental composition.

Advanced NMR Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for determining the constitution of this compound. While ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

For instance, a ¹H-¹H COSY spectrum would reveal correlations between protons on adjacent carbons, helping to trace the carbon skeleton of the tetrahydropyran (B127337) ring and the propoxy side chain. An HSQC experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for identifying the connection between the propoxy group and the anomeric carbon (C2) of the tetrahydropyran ring.

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 4.58 | t | 3.5 |

| H-6 (axial) | 3.85 | ddd | 11.5, 9.0, 3.0 |

| H-6 (equatorial) | 3.50 | ddd | 11.5, 5.0, 2.0 |

| O-CH ₂-CH₂-CH₃ | 3.65 (diastereotopic H) | dt | 9.5, 6.7 |

| O-CH ₂-CH₂-CH₃ | 3.40 (diastereotopic H) | dt | 9.5, 6.7 |

| H-3, H-4, H-5 | 1.85 - 1.50 | m | - |

| O-CH₂-CH ₂-CH₃ | 1.60 | sextet | 7.0 |

Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 98.9 |

| C-6 | 62.5 |

| O-C H₂-CH₂-CH₃ | 68.0 |

| C-3 | 31.0 |

| C-4 | 25.8 |

| C-5 | 23.5 |

| O-CH₂-C H₂-CH₃ | 23.0 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of this compound with high accuracy. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass.

Electron ionization (EI) is a common method for analyzing compounds like this compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the propoxy group and the opening of the tetrahydropyran ring.

Predicted Key Fragmentation Ions for this compound in HRMS

| m/z (calculated) | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 144.1150 | [C₈H₁₆O₂]⁺˙ | Molecular Ion |

| 85.0653 | [C₅H₉O]⁺ | Loss of propoxy radical (•OCH₂CH₂CH₃) |

| 59.0497 | [C₃H₇O]⁺ | Propoxy cation |

Chromatographic Methods for Purity Assessment and Isomer Resolution (e.g., Chiral Chromatography, Preparative Chromatography for Diastereomer Isolation)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating its stereoisomers. The presence of a chiral center at the C2 position means that this compound can exist as a pair of enantiomers. Furthermore, if synthesized from a chiral alcohol, a mixture of diastereomers can be formed.

Chiral Chromatography

To resolve the enantiomers of this compound, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase is critical for achieving optimal separation. High-performance liquid chromatography (HPLC) is the most common platform for chiral separations.

Illustrative Chiral HPLC Method for Enantiomer Resolution

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Preparative Chromatography for Diastereomer Isolation

When a racemic alcohol is used in the synthesis of this compound from a chiral precursor, or vice-versa, a mixture of diastereomers is produced. Diastereomers have different physical properties and can therefore be separated using standard chromatographic techniques such as flash chromatography or preparative HPLC on an achiral stationary phase (e.g., silica gel or C18-bonded silica). Preparative HPLC allows for the isolation of larger quantities of each diastereomer in high purity, which is essential for their individual characterization and further use.

In Situ Reaction Monitoring Techniques for Kinetic and Mechanistic Studies

Understanding the kinetics and mechanism of the formation of this compound is crucial for optimizing reaction conditions and ensuring product quality. In situ reaction monitoring techniques allow for real-time analysis of the reaction mixture without the need for sampling and quenching, providing a dynamic view of the reaction progress.

The formation of this compound from dihydropyran and propanol (B110389) is an acid-catalyzed acetal (B89532) formation reaction. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy or in situ NMR spectroscopy can be employed to monitor this process.

In Situ FTIR Spectroscopy

By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of reactants and products can be monitored over time. The disappearance of the C=C stretching vibration of dihydropyran (around 1650 cm⁻¹) and the appearance of the C-O-C stretching vibrations of the acetal product can be tracked. This data can then be used to determine the reaction rate and elucidate the reaction mechanism.

In Situ NMR Spectroscopy

For more detailed mechanistic insights, in situ NMR spectroscopy can be used. A flow-through NMR tube or a specialized NMR-compatible reactor allows for the continuous monitoring of the reaction mixture. This technique can identify and quantify reactants, products, and any reaction intermediates, providing a comprehensive picture of the reaction pathway. For the formation of this compound, one could monitor the disappearance of the vinyl proton signals of dihydropyran and the appearance of the anomeric proton signal of the product.

Illustrative Kinetic Data from In Situ Monitoring

| Time (min) | [Dihydropyran] (M) | [this compound] (M) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.61 | 0.39 |

| 20 | 0.37 | 0.63 |

| 30 | 0.22 | 0.78 |

| 60 | 0.05 | 0.95 |

This kinetic data can be used to determine the reaction order and the rate constant, providing valuable information for process optimization and scale-up.

Applications of 2 Propoxytetrahydro 2h Pyran in Complex Organic Synthesis

Intermediacy in the Total Synthesis of Natural Products and Bioactive Molecules

The reliability of the THP protecting group has made it a frequent choice in the total synthesis of complex natural products, where numerous functional groups must be orchestrated through many synthetic steps.

The total synthesis of the potent cytotoxic marine natural product Irciniastatin A (also known as Psymberin) showcases the critical role of the THP protecting group. In the synthesis developed by the Forsyth group, a key intermediate alcohol was protected as a THP ether. This step was achieved by treating the alcohol with dihydropyran and a catalytic amount of PPTS at 0°C. The THP group served to mask the reactive hydroxyl group during subsequent transformations, including a crucial epoxide-opening reaction with an alkynylide. The protecting group was later removed under acidic conditions to reveal the free alcohol for further elaboration. While strategies for synthesizing simplified analogues of Irciniastatin have sometimes employed other protecting groups like tert-butyldimethylsilyl (TBS) for certain fragments, the tetrahydropyran (B127337) ring remains a core structural feature of the target molecule, and the utility of THP protection was proven in the synthesis of the parent natural product.

The synthesis of oligosaccharides and other glycosylated molecules is a field that relies heavily on sophisticated protecting group strategies to differentiate between multiple hydroxyl groups of similar reactivity. scholaris.ca The selective formation of a glycosidic bond requires that only one hydroxyl group on the glycosyl acceptor is available for reaction. The THP group can be used to temporarily mask hydroxyl positions on a carbohydrate or aglycone that are not intended to participate in the glycosylation reaction. Its stability to many glycosylation conditions and subsequent mild, acidic removal makes it a viable, albeit less common than benzyl (B1604629) or silyl (B83357) ethers, option in this context. For example, a non-anomeric hydroxyl group on a monosaccharide can be protected as a THP ether while other positions are masked with different groups (e.g., benzyl ethers). After a glycosylation reaction at a free hydroxyl, the THP group could be selectively removed to allow for further chain elongation at that position.

Building Block for Advanced Heterocyclic Architectures

While the primary role of the 2-alkoxytetrahydro-2H-pyran moiety is that of a stable protecting group, the pyran ring system itself is a common scaffold in natural products. However, the saturated 2-alkoxytetrahydropyran unit is not typically used as a reactive building block for the construction of other heterocyclic systems. Its chemical nature as an acetal (B89532) confers significant stability, and its intended function in synthesis is to remain inert until its purposeful removal.

The true building block in this context is 3,4-dihydro-2H-pyran (DHP), which reacts with alcohols to form the THP ether. In contrast, unsaturated pyran systems, such as 2H-pyran-2-ones, are well-established as versatile building blocks. These compounds readily undergo ring-opening and rearrangement reactions with nucleophiles or participate in cycloaddition reactions to form a wide variety of other carbocyclic and heterocyclic structures. clockss.org The saturated THP ether, by design, does not possess this reactivity, ensuring its reliability as a protecting group. Its transformation is generally limited to its conversion back to the parent alcohol and 5-hydroxypentanal (B1214607) upon deprotection. youtube.com

Precursor in the Formation of Other Pyran Ring Systems (e.g., 2H-Pyrans, Pyran-2-ones)

The conversion of a saturated tetrahydropyran ring, such as that in 2-Propoxytetrahydro-2H-pyran, into unsaturated systems like 2H-pyrans or pyran-2-ones would require elimination or oxidation reactions. However, a review of common synthetic methodologies for 2H-pyrans and pyran-2-ones indicates a preference for other synthetic routes. Established methods for 2H-pyran synthesis often involve the oxa-6π-electrocyclization of dienones or phosphine-catalyzed [3+3] annulations. Similarly, pyran-2-one synthesis is typically achieved through various condensation and cyclization strategies starting from acyclic precursors.

Scientific literature does not prominently feature the use of 2-alkoxytetrahydropyrans as starting materials for these transformations. For instance, research on the oxidative rearrangement to form lactones has focused on related but structurally distinct 2-alkoxy-3,4-dihydro-2H-pyrans, not the fully saturated tetrahydropyran ring. dntb.gov.uaresearchgate.net

Contribution to Spirocyclic and Bicyclic Systems

The construction of complex molecular architectures such as spirocyclic and bicyclic systems containing a tetrahydropyran ring is an active area of synthetic chemistry. Methodologies like the Prins cyclization are employed to create spirocyclic tetrahydropyrans from cyclic ketones and homoallylic alcohols. However, these syntheses build the tetrahydropyran ring as part of the spirocyclic framework rather than using a pre-existing molecule like this compound as a building block. There is a lack of documented evidence showing this compound directly participating in annulation or cycloaddition reactions to form these complex systems.

Applications in Materials Science

The application of this compound in materials science is most concretely documented in the field of liquid crystals, where the tetrahydropyran motif contributes to desirable molecular properties.

Development of Liquid Crystal Compounds Utilizing Tetrahydropyran Motifs

The molecular structure of a compound is critical to its liquid crystalline properties, influencing factors such as mesophase behavior, viscosity, and birefringence. The inclusion of cyclic moieties is a common strategy in the design of liquid crystal molecules. Research into "New Liquid Crystalline Tetrahydropyran Derivatives" highlights the relevance of this structural unit in the field. researchgate.net

A specific example is the synthesis of liquid crystal compounds incorporating a 2-alkyl-tetrahydropyran ring. A patent details the production of a tetrahydro-2H-pyran derivative, specifically 5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran, as an intermediate for liquid crystals. The presence of the substituted tetrahydropyran ring in the final molecule is crucial for achieving the desired physical properties for display applications.

Table 1: Example of a Liquid Crystal Intermediate with a Tetrahydropyran Moiety

| Compound Name | Molecular Formula | Role |

|---|

This interactive table is based on data from patent literature describing the synthesis of novel liquid crystal compounds.

Role in Polymer Synthesis (e.g., Anion Exchange Membranes)

Anion exchange membranes (AEMs) are crucial components in various energy technologies, and their performance is dictated by the polymer structure. While various heterocyclic compounds are explored as monomers or functional groups in AEMs, there is no significant body of research demonstrating the use of this compound in this capacity. Searches for its role as a monomer in ring-opening polymerization or other polymerization techniques for AEM synthesis have not yielded specific examples.

Catalytic Applications and Their Exploration

A survey of chemical literature reveals a lack of studies exploring or establishing the catalytic activity of this compound. The molecule does not possess the typical structural features associated with common organic catalysts, such as acidic or basic sites capable of activating substrates, or a metallic center. Therefore, its application in catalysis is not a documented area of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.